6-(Isopentylamino)pyridazin-3-ol
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Overview
Description
6-(Isopentylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have gained significant attention due to their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopentylamino)pyridazin-3-ol can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or Lewis acids, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
6-(Isopentylamino)pyridazin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazines .
Scientific Research Applications
6-(Isopentylamino)pyridazin-3-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its derivatives have been studied for their antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties . Additionally, pyridazine-based compounds are used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-(Isopentylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives act as inhibitors of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects.
Pyrazine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
6-(Isopentylamino)pyridazin-3-ol stands out due to its unique isopentylamino substituent, which can enhance its pharmacological properties and provide distinct biological activities compared to other pyridazine derivatives .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(3-methylbutylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-7(2)5-6-10-8-3-4-9(13)12-11-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
MAFSXANQWXJQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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